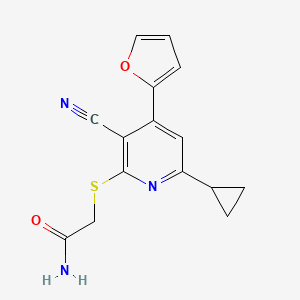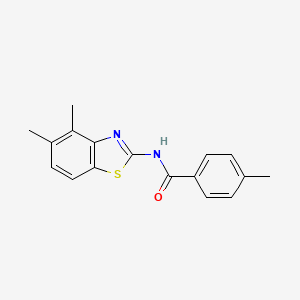
2-((3-Cyano-6-cyclopropyl-4-(furan-2-yl)pyridin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Cyano-6-cyclopropyl-4-(furan-2-yl)pyridin-2-yl)thio)acetamide is a complex organic compound that features a pyridine ring substituted with cyano, cyclopropyl, and furan groups
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit the activity of urokinase , a serine protease that plays a crucial role in the conversion of plasminogen to plasmin .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the plasminogen activation system, given the potential target of urokinase . Inhibition of urokinase could disrupt the conversion of plasminogen to plasmin, affecting processes such as fibrinolysis, cell migration, tissue remodeling, and angiogenesis.
Pharmacokinetics
Similar compounds, such as boronic esters, are known for their stability, ready preparation, and environmentally benign nature . These properties could potentially influence the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to the inhibition of urokinase activity . This could potentially disrupt various physiological processes, including fibrinolysis, cell migration, tissue remodeling, and angiogenesis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, organoboron compounds, which are structurally similar to the compound , are known for their stability under mild and functional group tolerant reaction conditions . They also have limitations related to their air and moisture stability . These factors could potentially influence the action and stability of 2-((3-Cyano-6-cyclopropyl-4-(furan-2-yl)pyridin-2-yl)thio)acetamide.
Métodos De Preparación
The synthesis of 2-((3-Cyano-6-cyclopropyl-4-(furan-2-yl)pyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyano group: This is often done via a nucleophilic substitution reaction.
Attachment of the cyclopropyl group: This can be accomplished through a cyclopropanation reaction.
Incorporation of the furan ring: This step usually involves a coupling reaction.
Thioacetamide formation:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
2-((3-Cyano-6-cyclopropyl-4-(furan-2-yl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The thioacetamide group can be hydrolyzed to form corresponding acids or amides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids or bases for hydrolysis.
Aplicaciones Científicas De Investigación
2-((3-Cyano-6-cyclopropyl-4-(furan-2-yl)pyridin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparación Con Compuestos Similares
Similar compounds to 2-((3-Cyano-6-cyclopropyl-4-(furan-2-yl)pyridin-2-yl)thio)acetamide include:
2-((3-Cyano-6-phenyl-4-(furan-2-yl)pyridin-2-yl)thio)acetamide: This compound has a phenyl group instead of a cyclopropyl group, which can affect its reactivity and binding properties.
2-((3-Cyano-6-cyclopropyl-4-(thiophen-2-yl)pyridin-2-yl)thio)acetamide: This compound has a thiophene ring instead of a furan ring, which can influence its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[3-cyano-6-cyclopropyl-4-(furan-2-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c16-7-11-10(13-2-1-5-20-13)6-12(9-3-4-9)18-15(11)21-8-14(17)19/h1-2,5-6,9H,3-4,8H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVPAIJWTKBXGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=CO3)C#N)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B3015741.png)
![1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B3015754.png)
![tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3015755.png)
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B3015758.png)

![{3-[(2,4-Difluorophenyl)methoxy]phenyl}methanol](/img/structure/B3015745.png)
![2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3015747.png)

![2-[3-(4-Chloro-5-methyl-3-nitropyrazolyl)adamantanyl]acetic acid](/img/structure/B3015749.png)
![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3015750.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3015751.png)
